

# Diallyl Isophthalate: A Technical Guide to its Biological Activity and Toxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diallyl isophthalate

Cat. No.: B087104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diallyl isophthalate** (DAIP), a monomer utilized in the production of thermosetting resins and specialty polymers, has garnered attention for its industrial applications and its toxicological profile.<sup>[1]</sup> This technical guide provides a comprehensive overview of the biological activity and toxicity of **diallyl isophthalate**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While data specific to **diallyl isophthalate** is presented where available, information regarding its structural isomer, diallyl phthalate (DAP), is included for comparative purposes and to provide a broader understanding of this class of compounds.

## Chemical and Physical Properties

**Diallyl isophthalate** is an ester derived from isophthalic acid and allyl alcohol.<sup>[1]</sup> Its chemical structure, featuring two allyl functional groups, allows it to undergo polymerization and cross-linking reactions, which are fundamental to its industrial applications.<sup>[1]</sup>

| Property          | Value                  | Reference |
|-------------------|------------------------|-----------|
| Molecular Formula | C14H14O4               | [2]       |
| Molecular Weight  | 246.26 g/mol           | [3]       |
| CAS Number        | 1087-21-4              | [3]       |
| Boiling Point     | 176-177°C at 5 mmHg    | [3]       |
| Melting Point     | -3°C                   | [3]       |
| Density           | 1.13 g/cm <sup>3</sup> | [3]       |
| Water Solubility  | 33.8 mg/L at 25°C      | [3]       |
| logP              | 3.36 at 25°C           | [3]       |

## Biological Activity

The primary biological activity of **diallyl isophthalate** is associated with its role as a monomer in polymerization reactions, leading to the formation of stable, cross-linked polymer networks. [1] This property is leveraged in various industrial and medical applications.

## Industrial Applications

- **Polymers and Coatings:** DAIP is a key component in the synthesis of high-performance polymers and composite materials, enhancing thermal stability, mechanical strength, and chemical resistance.[1] These polymers are used in coatings, adhesives, electrical insulators, and UV-curable inks.[1]
- **Self-Healing Materials:** Research has explored the use of DAIP as a healing agent in polymer composites. When encapsulated and integrated into a polymer matrix, DAIP is released upon microcrack formation and polymerizes to repair the damage.[1]

## Medical Applications

The biocompatibility of DAIP has led to its investigation for use in medical devices and drug delivery systems.[1] It is explored for its potential to enhance the stability and release profiles of drugs.[1]

## Toxicity Profile

The toxicity of **diallyl isophthalate** has been evaluated through various in vitro and in vivo studies. Much of the available data comes from studies on its isomer, diallyl phthalate (DAP), which is often considered in conjunction with DAIP.

## Acute Toxicity

**Diallyl isophthalate** is classified as harmful if swallowed.[2]

| Test | Species                 | Route           | Value        | Reference |
|------|-------------------------|-----------------|--------------|-----------|
| LD50 | Mammal<br>(unspecified) | Oral            | 1700 mg/kg   | [3][4]    |
| LD50 | Mouse                   | Intraperitoneal | > 62.5 mg/kg | [2]       |

For comparison, the oral LD50 of diallyl phthalate (DAP) in rats is 656 mg/kg.[5]

## Irritation and Sensitization

Eye contact with **diallyl isophthalate** may cause redness, tearing, and potentially burns and swelling.[2] It may also cause delayed skin irritation.[2] Inhalation can lead to coughing, dizziness, and collapse.[2]

## Genotoxicity and Mutagenicity

In vitro studies on **diallyl isophthalate** have shown weak mutagenic activity in bacterial reverse mutation assays, such as in certain strains of *Salmonella typhimurium*, particularly in the presence of metabolic activation.[1] However, other studies have reported negative results, suggesting that its mutagenic potential may be dependent on experimental conditions.[1]

Studies on the related compound, diallyl phthalate (DAP), indicate it is weakly mutagenic in vitro but generally negative in in vivo studies.[6] DAP has been shown to induce chromosomal aberrations and sister chromatid exchange in Chinese hamster ovary (CHO) cells with metabolic activation.[6] It also induced micronucleus formation in Chinese hamster lung (CHL/IU) cells.[6] However, in vivo studies, including a mouse micronucleus assay and a sex-

linked recessive lethal test in *Drosophila melanogaster*, have yielded negative results for DAP.  
[6]

## Carcinogenicity

There is limited specific data on the carcinogenicity of **diallyl isophthalate**. For diallyl phthalate (DAP), a National Toxicology Program (NTP) study in Fischer 344 rats administered DAP by gavage for 103 weeks did not show clear evidence of carcinogenic activity, though it did produce a dose-dependent increase in chronic liver injury.[5][6] A similar study in B6C3F1 mice also did not indicate that DAP is carcinogenic under the tested conditions.[5][7]

## Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **diallyl isophthalate** is scarce. Studies on diallyl phthalate (DAP) in Sprague-Dawley rats showed maternal toxicity at doses of 150 mg/kg/day and higher, with effects including liver lesions, reduced weight gain, and decreased food consumption.[8][9] Fetal toxicity, such as reduced fetal body weight and skeletal variations, was observed at doses of 200 mg/kg/day and higher.[8][10] However, DAP did not cause embryoletality or teratogenicity.[8] A No-Observed-Adverse-Effect Level (NOAEL) for maternal and reproductive toxicity for DAP was established at 50 mg/kg/day.[6]

## Experimental Protocols

### Methanol Extraction for Prepolymer Isolation

This protocol is used to separate unreacted diallyl phthalate monomer from its prepolymer.

- Multi-Stage Extraction: Wash the prepolymer sample three times with methanol at a temperature range of 37–65°C.[1]
- Vacuum Drying: Dry the washed prepolymer at 65°C under reduced pressure to minimize thermal degradation.[1]

### In Vivo Micronucleus Assay (for Diallyl Phthalate)

This assay assesses the potential of a substance to induce chromosomal damage.

- Animal Model: Use male and female B6C3F1 mice.

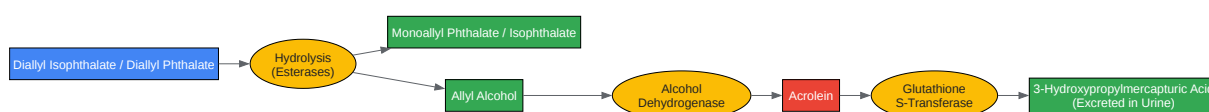
- Dosing: Administer diallyl phthalate via intraperitoneal injection at doses of 0, 43.8, 87.5, and 175 mg/kg body weight.[6]
- Sample Collection: Collect bone marrow at specified time points after injection.
- Analysis: Prepare slides of bone marrow cells and score for the presence of micronucleated polychromatic erythrocytes.

## Mechanisms of Action and Signaling Pathways

The primary mechanism of action for **diallyl isophthalate**'s industrial utility lies in its ability to polymerize and form cross-linked networks.[1] The toxicological mechanisms are less well-defined but are thought to be related to its metabolism.

## Metabolism

Studies on diallyl phthalate (DAP) indicate that it is metabolized to monoallyl phthalate (MAP) and allyl alcohol.[11] The hepatotoxicity of DAP is believed to be primarily due to the formation of allyl alcohol, which is a potent periportal hepatotoxicant.[11][12] Allyl alcohol can be further metabolized to acrolein, a reactive aldehyde that can conjugate with glutathione.[11] Species differences in toxicity may be related to the extent of this glutathione conjugation.[11]



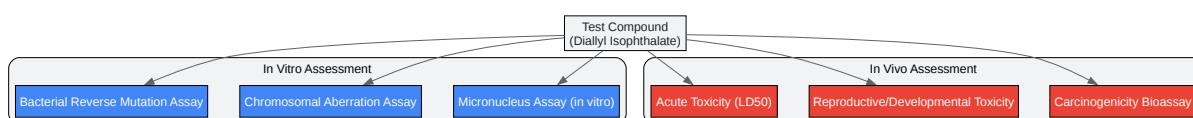
[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway for diallyl phthalates.

## Summary and Conclusion

**Diallyl isophthalate** is a versatile monomer with important industrial applications, particularly in the formation of high-performance polymers. Its biological activity is intrinsically linked to its

polymerization capabilities. The toxicological profile of DAIP indicates moderate acute oral toxicity and potential for irritation. While data on genotoxicity, carcinogenicity, and reproductive toxicity for DAIP is limited, studies on its isomer, diallyl phthalate, suggest a weak in vitro mutagenic potential that is not consistently observed in vivo, a lack of clear carcinogenicity in rodents, and developmental toxicity only at maternally toxic doses. The hepatotoxicity associated with diallyl phthalates is likely mediated by its metabolite, allyl alcohol. Further research is warranted to fully elucidate the specific toxicological properties of **diallyl isophthalate** and to delineate any differences from its more extensively studied ortho-isomer.



[Click to download full resolution via product page](#)

Caption: General workflow for toxicological assessment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diallyl Isophthalate [benchchem.com]
- 2. Diallyl isophthalate | C<sub>14</sub>H<sub>14</sub>O<sub>4</sub> | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIALLYL ISOPHTHALATE CAS#: 1087-21-4 [m.chemicalbook.com]
- 4. DIALLYL ISOPHTHALATE | 1087-21-4 [chemicalbook.com]
- 5. Diallyl phthalate | C<sub>14</sub>H<sub>14</sub>O<sub>4</sub> | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](http://ntp.niehs.nih.gov)]
- 8. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. Evaluation of the developmental toxicity of diallyl phthalate administered orally to rats. | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 10. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 11. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. [hvpchemicals.oecd.org](http://hvpchemicals.oecd.org) [[hvpchemicals.oecd.org](http://hvpchemicals.oecd.org)]
- To cite this document: BenchChem. [Diallyl Isophthalate: A Technical Guide to its Biological Activity and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087104#biological-activity-and-toxicity-of-diallyl-isophthalate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)